Tetrakis(triphenyl phosphite)nickel(0)
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Overview
Description
Tetrakis(triphenyl phosphite)nickel(0) is an organometallic compound with the formula [Ni(P(OPh)3)4]. It is a coordination complex where a nickel atom is surrounded by four triphenyl phosphite ligands. This compound is known for its catalytic properties and is used in various chemical reactions, particularly in polymerization processes .
Preparation Methods
Tetrakis(triphenyl phosphite)nickel(0) can be synthesized by refluxing freshly sublimed nickelocene with an excess of triphenyl phosphite in benzene under an atmosphere of nitrogen. The reaction mixture is then filtered, and the product is precipitated from the benzene solution by the addition of dry methanol . This method ensures the purity and stability of the compound.
Chemical Reactions Analysis
Tetrakis(triphenyl phosphite)nickel(0) undergoes several types of chemical reactions, including:
Substitution Reactions: The triphenyl phosphite ligands can be replaced by other ligands or solvents with electron-donating properties.
Oxidation and Reduction: The compound can participate in redox reactions, where the nickel center undergoes changes in its oxidation state.
Coupling Reactions: It acts as a catalyst in coupling reactions of organic halides and organometallic compounds.
Cyclooligomerization: It is also used in the cyclooligomerization of cumulenes.
Scientific Research Applications
Tetrakis(triphenyl phosphite)nickel(0) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which tetrakis(triphenyl phosphite)nickel(0) exerts its effects involves the formation of complexes with substrates. The primary step in its catalytic action is an SN2 process where a triphenyl phosphite ligand is replaced by a monomer or solvent, forming a complex. This complex then reacts with a halide to produce a second complex, which yields a free radical upon decomposition . The presence of triphenyl phosphite can reverse the primary step, reducing the concentration of the initial complex and the rate of radical formation .
Comparison with Similar Compounds
Tetrakis(triphenyl phosphite)nickel(0) can be compared with other similar compounds, such as:
Tetrakis(triphenylphosphine)nickel(0): This compound has triphenylphosphine ligands instead of triphenyl phosphite.
Bis(triphenylphosphine)nickel(II) dichloride: This compound contains two triphenylphosphine ligands and two chloride ions.
Bis(1,5-cyclooctadiene)nickel(0): This compound has cyclooctadiene ligands and is used in various organic synthesis reactions.
Tetrakis(triphenyl phosphite)nickel(0) is unique due to its specific ligand environment, which provides distinct catalytic properties and reactivity patterns compared to other nickel complexes.
Properties
Molecular Formula |
C72H64NiO12P4+4 |
---|---|
Molecular Weight |
1303.9 g/mol |
IUPAC Name |
nickel;triphenoxyphosphanium |
InChI |
InChI=1S/4C18H16O3P.Ni/c4*1-4-10-16(11-5-1)19-22(20-17-12-6-2-7-13-17)21-18-14-8-3-9-15-18;/h4*1-15,22H;/q4*+1; |
InChI Key |
CMVXXMZBINCIGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)O[PH+](OC2=CC=CC=C2)OC3=CC=CC=C3.C1=CC=C(C=C1)O[PH+](OC2=CC=CC=C2)OC3=CC=CC=C3.C1=CC=C(C=C1)O[PH+](OC2=CC=CC=C2)OC3=CC=CC=C3.C1=CC=C(C=C1)O[PH+](OC2=CC=CC=C2)OC3=CC=CC=C3.[Ni] |
Origin of Product |
United States |
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